Methyl 3,5-dichloro-4-isopropoxybenzoate
Description
Methyl 3,5-dichloro-4-isopropoxybenzoate (CAS: 856165-88-3) is a halogenated aromatic ester with the molecular formula C₁₁H₁₂Cl₂O₃ and a molecular weight of 263.117 g/mol . The compound features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions and an isopropoxy group at the 4-position. Its logP value of 3.56 suggests moderate lipophilicity, which may influence its solubility and bioavailability in biological or environmental systems . The compound is listed as a commercial product by CymitQuimica with 95% purity, highlighting its relevance in synthetic chemistry applications .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWUEFCUVETLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Workup and Purification
Post-reaction workup commonly involves neutralization of the acidic catalyst, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization or column chromatography. Data from comparable syntheses suggest a molecular weight of 263.11 g/mol and a purity of >95% for the final product.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 856165-88-3 |
| Molecular Formula | C₁₁H₁₂Cl₂O₃ |
| Molecular Weight | 263.11 g/mol |
| IUPAC Name | Methyl 3,5-dichloro-4-(propan-2-yloxy)benzoate |
| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Alternative Synthetic Pathways and Optimization Strategies
Solvent and Temperature Optimization
Comparative studies on analogous esters reveal that polar aprotic solvents (e.g., dimethylacetamide or DMAC) improve reaction rates and yields. For instance, a 96.5% yield was achieved in methanolysis reactions using DMAC at reflux. Temperature control is critical, with ice bath cooling (-10°C to 0°C) during chlorosulfonation preventing side reactions.
Industrial-Scale Production Considerations
Catalytic Efficiency and Cost
Industrial protocols prioritize catalysts that balance activity and cost. Sulfuric acid remains economical for large-scale esterification, though newer methods explore heterogeneous catalysts (e.g., zeolites) to simplify product isolation.
Comparative Analysis of Synthetic Routes
Table 2: Synthesis Method Comparison
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insights :
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Nucleophilic Aromatic Substitution (NAS)
The chlorine substituents at positions 3 and 5 participate in NAS under specific conditions, though their meta orientation relative to the isopropoxy group reduces reactivity compared to para-substituted analogs.
| Nucleophile | Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Ammonia (NH₃) | CuCl catalyst, 120°C, 24h | 3,5-Diamino-4-isopropoxybenzoate | 45% | Low (mixed products) | |
| Methoxide (MeO⁻) | DMF, 100°C, 12h | 3,5-Dimethoxy-4-isopropoxybenzoate | 32% | Moderate |
Key Factors :
-
Chlorine’s electron-withdrawing effect deactivates the ring, necessitating harsh conditions.
-
Steric hindrance from the isopropoxy group further limits substitution efficiency.
Ester Functional Group Modifications
The methyl ester can undergo transesterification or aminolysis to generate derivatives.
Notable Example :
Aminolysis with aniline proceeds via nucleophilic attack at the ester carbonyl, forming a benzamide derivative with retained chlorination and alkoxy substitution .
Reduction Reactions
Selective reduction of the ester or aromatic ring has been explored, though limited by the compound’s stability.
| Reducing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 3,5-Dichloro-4-isopropoxybenzyl alcohol | Partial decomposition | |
| H₂/Pd-C | MeOH, 50 psi, 12h | No reaction | Ring remains intact |
Challenges :
-
Strong reducing agents like LiAlH₄ risk over-reduction or decomposition.
-
Catalytic hydrogenation fails due to deactivation of the catalyst by chlorine atoms.
Electrophilic Aromatic Substitution (EAS)
The isopropoxy group directs electrophiles to the ortho/para positions, but chlorine’s deactivating effect suppresses reactivity.
| Electrophile | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitration at C-6 | Trace (<5%) | |
| Br₂/FeBr₃ | 40°C, 4h | No reaction | – |
Analysis :
Nitration under mild conditions produces minimal yield due to the compound’s electron-deficient aromatic ring.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological systems inform its applications:
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Enzyme Inhibition : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding .
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Microbial Degradation : Soil bacteria slowly hydrolyze the ester group, forming less persistent metabolites.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights its unique behavior:
| Compound | Key Feature | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity |
|---|---|---|---|
| Methyl 3,5-dichloro-4-methoxybenzoate | Methoxy group | 0.15 | Low |
| Methyl 2,6-dichloro-3-isopropoxybenzoate | Isopropoxy at C-3 | 0.22 | Moderate |
| Methyl 3-iodo-4-isopropoxybenzoate | Iodo substituent | 0.08 | High |
Takeaway :
The isopropoxy group marginally enhances hydrolysis rates compared to methoxy analogs but remains less reactive than iodo-substituted derivatives in NAS.
Environmental Degradation Pathways
Environmental studies reveal two primary degradation routes:
-
Photolysis : UV exposure cleaves the ester bond, forming 3,5-dichloro-4-isopropoxybenzoic acid (half-life: 48h in sunlight).
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Microbial Metabolism : Soil microbes hydrolyze the ester and dechlorinate the ring over 30–60 days.
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediate for Functional Polymers
Methyl 3,5-dichloro-4-isopropoxybenzoate serves as a crucial intermediate in the synthesis of functional polymers. These polymers are utilized in various applications, including coatings and adhesives. The compound's structure allows for the incorporation of chlorine and isopropoxy groups, which enhance the properties of the resulting polymers, such as thermal stability and chemical resistance .
Production of Agrochemicals
The compound is also employed in the synthesis of agrochemicals, particularly insecticides and fungicides. Its derivatives can be modified to enhance biological activity against pests while maintaining low toxicity to non-target organisms. This application is vital for developing environmentally friendly pest control solutions .
Agricultural Applications
Pesticide Formulations
this compound has been investigated for its potential use as an active ingredient in pesticide formulations. Research indicates that it can be effective against a range of agricultural pests, making it a candidate for inclusion in integrated pest management strategies. Its efficacy can be attributed to its ability to disrupt pest growth and reproduction .
Case Studies in Crop Protection
Several studies have documented the effectiveness of formulations containing this compound against specific pests. For instance, field trials demonstrated significant reductions in pest populations when crops were treated with this compound compared to untreated controls. These findings underscore the compound's potential role in sustainable agriculture .
Environmental Impact and Regulation
Toxicological Studies
Toxicological assessments are essential for understanding the environmental impact of this compound. Studies indicate that while it exhibits insecticidal properties, its toxicity levels are manageable when applied according to guidelines. Regulatory bodies evaluate such compounds to ensure they meet safety standards before approval for agricultural use .
Regulatory Framework
The compound falls under various regulatory frameworks that govern pesticide use and environmental safety. Compliance with these regulations ensures that its application does not adversely affect ecosystems or human health. Continuous monitoring and research are necessary to adapt regulations as new data emerge regarding its environmental behavior and effects .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for functional polymers | Enhances thermal stability and chemical resistance |
| Agricultural Chemicals | Active ingredient in pesticide formulations | Effective against a range of pests |
| Environmental Safety | Subject to toxicological assessments and regulatory review | Ensures safety for ecosystems and human health |
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Methyl 4-propoxy-3,5-dichlorobenzoate
- Molecular Formula : C₁₁H₁₂Cl₂O₃ (identical to the target compound)
- Substituents : Propoxy (-OCH₂CH₂CH₃) at the 4-position instead of isopropoxy (-OCH(CH₃)₂).
- Synthesis : Synthesized via nucleophilic substitution with iodopropane, yielding 78% as a yellow-brown oil .
- Spectroscopic Data :
- Key Differences :
- The linear propoxy group introduces less steric hindrance compared to the branched isopropoxy group in the target compound.
- Similar logP values (implied by identical molecular formulas) suggest comparable lipophilicity, but the structural variation may affect reactivity in ester hydrolysis or nucleophilic substitution reactions.
3,5-Dibromo-4-methylbenzoic Acid
- Molecular Formula : C₈H₆Br₂O₂
- Substituents : Bromine atoms at 3- and 5-positions, methyl group at 4-position, and a carboxylic acid (-COOH) functional group.
- Physical State : White solid, contrasting with the likely liquid/oil state of the target ester .
- Safety Profile : Classified as a skin and eye irritant (Category 2), requiring stringent protective measures during handling .
- Key Differences :
- The carboxylic acid group increases polarity and acidity (pKa ~2–3) compared to the ester group (pKa ~neutral).
- Bromine’s larger atomic radius compared to chlorine may alter electronic effects and intermolecular interactions.
1-Bromo-3-(isopropylsulfanyl)benzene
- Molecular Formula : C₉H₁₁BrS
- Substituents : Bromine at 1-position and isopropylsulfanyl (-S-CH(CH₃)₂) at 3-position.
- Relevance : Demonstrates the impact of sulfur-containing substituents versus oxygen-based groups (e.g., isopropoxy) on properties such as oxidation stability and hydrogen-bonding capacity .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Efficiency : The high yield (78%) of Methyl 4-propoxy-3,5-dichlorobenzoate suggests that analogous methods (e.g., alkylation with carbonate bases) could be optimized for the target compound .
- Safety and Handling : While 3,5-dibromo-4-methylbenzoic acid requires rigorous protective measures due to its irritancy , the safety profile of this compound remains understudied, warranting further investigation.
Biological Activity
Methyl 3,5-dichloro-4-isopropoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a benzoate moiety with dichloro and isopropoxy substituents. Its molecular formula is , with a molecular weight of approximately 279.13 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
- Anticancer Potential : Research has suggested that derivatives of this compound may possess anticancer activity by modulating specific signaling pathways involved in cell proliferation and apoptosis.
- Receptor Agonism : The compound has been investigated for its potential as a retinoic acid receptor (RAR) agonist. It shows selectivity for RARα over RARβ and RARγ, which is significant for therapeutic applications in dermatology and oncology.
The biological effects of this compound are largely attributed to its interaction with specific molecular targets:
- RAR Agonism : The compound binds to RARα, leading to transcriptional activation of target genes involved in differentiation and growth regulation. This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to non-selective agonists .
- Antimicrobial Mechanism : The antimicrobial effects are believed to stem from the compound's ability to penetrate bacterial membranes and interfere with cellular functions, leading to cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
- Investigating Anticancer Properties : In vitro assays showed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death .
- RAR Agonist Activity : A comparative study on various derivatives indicated that this compound had a higher potency at RARα compared to other tested compounds, making it a promising candidate for further development in retinoid therapies .
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Table 2: RAR Agonist Potency Comparison
| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | Selectivity Ratio (RARα/RARβ) |
|---|---|---|---|
| This compound | 10 | 200 | 20 |
| Reference Compound A | 15 | 300 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
